molecular formula C10H7FO2 B6356215 7-Fluoronaphthalene-1,3-diol CAS No. 2460027-79-4

7-Fluoronaphthalene-1,3-diol

Cat. No.: B6356215
CAS No.: 2460027-79-4
M. Wt: 178.16 g/mol
InChI Key: BFVNQJDIGYJIDR-UHFFFAOYSA-N
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Description

7-Fluoronaphthalene-1,3-diol (CAS: 2460027-79-4) is a fluorinated naphthalene derivative featuring hydroxyl groups at the 1- and 3-positions and a fluorine atom at the 7-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of lysosome-targeting chimeras (LYMTACs) for protein degradation applications . Its synthesis involves a multi-step process, including a Sonogashira-type coupling reaction with 2-bromoethynyl(triisopropyl)silane under ruthenium catalysis, yielding a silyl-protected alkyne intermediate. Subsequent protection of hydroxyl groups with methoxymethyl (MOM) chloride enhances its stability for further functionalization .

Properties

IUPAC Name

7-fluoronaphthalene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVNQJDIGYJIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalene-1,3-diol typically involves the fluorination of naphthalene derivatives followed by hydroxylation. One common method includes the selective fluorination of 1,3-dihydroxynaphthalene using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for 7-Fluoronaphthalene-1,3-diol are not extensively documented. the process generally involves large-scale fluorination and hydroxylation reactions, optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoronaphthalene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoronaphthalene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoronaphthalene-1,3-diol is not fully understood. its biological effects are thought to involve interactions with cellular enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues of Naphthalene Diols

4-Amino-naphthalene-1,3-diol (CAS: 31209-82-2)
  • Structural Differences: Replaces the 7-fluoro substituent with a 4-amino group.
  • Functional Implications: The amino group introduces nucleophilic reactivity, enabling participation in condensation or Schiff base formation, unlike the electron-withdrawing fluorine in 7-fluoro derivatives. This compound is used in dye synthesis and coordination chemistry .
1-Fluoronaphthalene
  • Structural Differences : Lacks hydroxyl groups, reducing polarity and hydrogen-bonding capacity.
  • Functional Implications : Primarily used as a solvent or intermediate in fluorinated aromatic chemistry. The absence of hydroxyl groups limits its utility in applications requiring polar interactions, such as LYMTAC synthesis .
2,8-Diaminonaphthalene-1,3,6-triol and Related Derivatives
  • Structural Differences: Features additional hydroxyl (1,3,6-triol) and amino (2,8-diamino) groups.
  • Functional Implications : Enhanced hydrogen-bonding capacity and redox activity make these derivatives suitable for catalytic or sensor applications. However, increased steric hindrance may reduce reactivity in coupling reactions compared to 7-fluoro derivatives .

Benzene Diol Derivatives

4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7)
  • Structural Differences : Replaces the naphthalene core with a benzene ring and introduces a thiadiazole-heptyl substituent.
  • Functional Implications : The thiadiazole group imparts fluorescence properties, making C7 useful in optoelectronic materials. The smaller aromatic system reduces π-π stacking compared to naphthalene derivatives .
(E)-5-Butyl-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,3-diol (CBGB)
  • Structural Differences : Contains a prenylated side chain (geranyl group) attached to a benzene diol core.
  • Functional Implications: Found in cannabinoid biosynthesis, CBGB exhibits neuroactive properties. The hydrophobic prenyl chain enhances membrane permeability, contrasting with the fluorinated naphthalene’s role in targeted degradation .

Physicochemical Properties

  • Polarity : 7-Fluoronaphthalene-1,3-diol exhibits moderate polarity due to hydroxyl and fluorine groups, enabling solubility in polar aprotic solvents (e.g., DCM, dioxane).
  • Thermal Stability: Fluorine’s electron-withdrawing effect increases thermal stability compared to amino-substituted analogs .
  • Reactivity : The 7-fluoro group directs electrophilic substitution to the 8-position, a feature exploited in regioselective coupling reactions .

Critical Analysis of Evidence

  • Contradictions: notes challenges in differentiating isomers of amino-substituted diols (e.g., 2-amino-benzene-1,3-diol vs. 5-aminobenzene-1,3-diol), highlighting the need for advanced spectroscopic techniques.
  • Gaps: Limited data on the environmental or toxicological profiles of 7-fluoronaphthalene-1,3-diol compared to naphthalene derivatives like 1-fluoronaphthalene .

Biological Activity

7-Fluoronaphthalene-1,3-diol is an organic compound characterized by its unique naphthalene backbone, which features a fluorine atom and two hydroxyl groups at the 1 and 3 positions. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of the biological activity of 7-Fluoronaphthalene-1,3-diol, including its biochemical properties, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₀H₇FO₂
  • Molecular Weight : 182.16 g/mol
  • Structural Characteristics : The presence of hydroxyl groups enhances hydrogen bonding capabilities, while the fluorine atom influences lipophilicity and metabolic stability.

7-Fluoronaphthalene-1,3-diol has been investigated for its interactions with various enzymes and proteins, particularly cytochrome P450 enzymes. These interactions can lead to either inhibition or activation of enzymatic functions, impacting metabolic pathways significantly. The compound's ability to modulate reactive oxygen species (ROS) levels suggests a role in cellular signaling and antioxidant defense mechanisms.

Antimicrobial Properties

Research indicates that 7-Fluoronaphthalene-1,3-diol exhibits antibacterial and antifungal activities. Its mechanism involves disrupting microbial cell walls, which may be attributed to the compound's structural features that allow it to penetrate and destabilize microbial membranes.

Anticancer Potential

Preliminary studies have shown that 7-Fluoronaphthalene-1,3-diol may have anticancer properties. It is believed to influence cell cycle progression and apoptosis in cancer cells. For instance, it has been suggested that the compound could induce apoptosis by affecting mitochondrial function and altering the expression of pro-apoptotic and anti-apoptotic proteins .

The precise mechanism of action for 7-Fluoronaphthalene-1,3-diol is not fully elucidated; however, it is thought to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors involved in metabolic pathways.
  • Cell Signaling Modulation : Influencing ROS levels and gene expression related to oxidative stress responses.
  • Hydrogen Bonding : The hydroxyl groups facilitate interactions with biological macromolecules, potentially leading to changes in their functional states.

Research Findings

Several studies have explored the biological activity of 7-Fluoronaphthalene-1,3-diol:

Study FocusFindings
Antimicrobial ActivityExhibits significant antibacterial and antifungal properties by disrupting microbial cell walls.
Anticancer ActivityInduces apoptosis in cancer cell lines by affecting mitochondrial dynamics and cell cycle regulation .
Enzyme InteractionInteracts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics.

Case Studies

  • Anticancer Activity in HepG2 Cells :
    • A study indicated that treatment with 7-Fluoronaphthalene-1,3-diol led to significant apoptosis in HepG2 liver carcinoma cells. The compound was observed to arrest the cell cycle at the S phase, indicating its potential as a lead compound for further anticancer drug development.
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that 7-Fluoronaphthalene-1,3-diol significantly inhibited the growth of various bacterial strains. Its effectiveness was comparable to established antimicrobial agents, suggesting its potential as a novel therapeutic candidate in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoronaphthalene-1,3-diol
Reactant of Route 2
7-Fluoronaphthalene-1,3-diol

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